Benzo[g]quinoline-4-carboxylic acid
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Overview
Description
Benzo[g]quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a fused benzene and pyridine ring system with a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Synthetic Routes and Reaction Conditions:
Classical Methods: Traditional methods for synthesizing quinoline derivatives, including this compound, involve the Skraup, Doebner von Miller, and Conrad-Limpach reactions. These methods typically require harsh reaction conditions and strong acids as catalysts.
Modern Methods: Recent advances have introduced greener and more sustainable synthetic approaches. For instance, the Doebner reaction under solvent-free conditions using nanostructured titanium dioxide photocatalysts has been reported.
Industrial Production Methods:
- Industrial production often employs multicomponent one-pot reactions and continuous flow processes to enhance efficiency and yield . The use of eco-friendly catalysts and reaction conditions is emphasized to meet environmental regulations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products:
Scientific Research Applications
Benzo[g]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[g]quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- Benzo[h]quinoline-4-carboxylic acid
- Phenylquinoline-4-carboxylic acid
Comparison:
- Unique Features: Benzo[g]quinoline-4-carboxylic acid is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity .
- Chemical Properties: Compared to quinoline-4-carboxylic acid, this compound exhibits enhanced stability and reactivity due to the additional benzene ring .
- Biological Activity: The compound shows higher potency in enzyme inhibition and antimicrobial activity compared to its analogs .
Biological Activity
Benzo[g]quinoline-4-carboxylic acid (BQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of BQCA, focusing on its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of BQCA and its derivatives. The compound has shown promising results against various bacterial strains.
1.1 Antibacterial Studies
A study synthesized a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, which included BQCA, and evaluated their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, with one compound (5a) demonstrating particularly strong activity against S. aureus with an IC50 value of 0.043 µM, outperforming the reference drug celecoxib .
Table 1: Antibacterial Activity of BQCA Derivatives
Compound | Target Bacteria | IC50 (µM) | Activity Level |
---|---|---|---|
5a | Staphylococcus aureus | 0.043 | Highly Active |
5b | Methicillin-resistant S. aureus | Moderate | Moderate Activity |
5c | Escherichia coli | 0.060 | Active |
5d | Pseudomonas aeruginosa | >10 | Weak Activity |
The mechanism underlying the antimicrobial activity appears to involve structural modifications that enhance binding affinity to bacterial targets, potentially through hydrogen bonding interactions .
2. Anticancer Activity
BQCA has also been explored for its anticancer properties, particularly as an inhibitor of specific cancer-related enzymes.
2.1 Inhibition of SIRT3
Recent research has identified BQCA derivatives as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer progression. One derivative (P6) showed selective inhibition with an IC50 value significantly lower than that of other known inhibitors . Molecular docking studies indicated that P6 binds effectively within the active site of SIRT3, suggesting a targeted approach to cancer therapy.
Table 2: SIRT3 Inhibition by BQCA Derivatives
Compound | SIRT3 IC50 (µM) | Selectivity Over SIRT1/SIRT2 |
---|---|---|
P6 | 0.025 | High |
P7 | 0.050 | Moderate |
3. Enzyme Inhibition
BQCA has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways.
3.1 α-Glucosidase Inhibition
Another area of interest is the inhibition of α-glucosidase, an enzyme critical for carbohydrate metabolism. Compounds derived from BQCA have shown promising inhibitory activity against this enzyme, with some derivatives achieving IC50 values comparable to established inhibitors like acarbose .
Table 3: α-Glucosidase Inhibition by BQCA Derivatives
Compound | α-Glucosidase IC50 (µg/mL) |
---|---|
Compound A | 66.5 |
Compound B | 70.0 |
4. Conclusion and Future Directions
The biological activity of this compound highlights its potential as a lead compound in drug development for antibacterial and anticancer therapies. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring additional therapeutic applications.
Properties
CAS No. |
2637-32-3 |
---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzo[g]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)11-5-6-15-13-8-10-4-2-1-3-9(10)7-12(11)13/h1-8H,(H,16,17) |
InChI Key |
OCFQGLJYVMEAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=CC=N3)C(=O)O |
Origin of Product |
United States |
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